![molecular formula C49H39O4P B14762942 12-hydroxy-4,4,7,7-tetramethyl-1,10-di(phenanthren-9-yl)-5,6-dihydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B14762942.png)
12-hydroxy-4,4,7,7-tetramethyl-1,10-di(phenanthren-9-yl)-5,6-dihydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12-hydroxy-4,4,7,7-tetramethyl-1,10-di(phenanthren-9-yl)-5,6-dihydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a highly intricate molecular structure, making it a subject of interest for researchers in chemistry, biology, and materials science.
Méthodes De Préparation
The synthesis of 12-hydroxy-4,4,7,7-tetramethyl-1,10-di(phenanthren-9-yl)-5,6-dihydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide involves multiple steps and specific reaction conditions. The synthetic route typically includes the following steps:
Formation of the core structure: This involves the reaction of phenanthrene derivatives with appropriate reagents to form the core indeno structure.
Introduction of hydroxyl and methyl groups: Hydroxylation and methylation reactions are carried out to introduce the hydroxyl and methyl groups at specific positions on the core structure.
Oxidation: The final step involves the oxidation of the compound to form the 12-oxide derivative.
Analyse Des Réactions Chimiques
12-hydroxy-4,4,7,7-tetramethyl-1,10-di(phenanthren-9-yl)-5,6-dihydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form higher oxidation state derivatives.
Reduction: Reduction reactions can be performed to convert the oxide group back to a hydroxyl group.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with other groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
12-hydroxy-4,4,7,7-tetramethyl-1,10-di(phenanthren-9-yl)-5,6-dihydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide has several scientific research applications:
Chemistry: It is used as a model compound to study complex organic reactions and mechanisms.
Biology: Researchers explore its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to act as an antioxidant or anti-inflammatory agent.
Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mécanisme D'action
The mechanism of action of 12-hydroxy-4,4,7,7-tetramethyl-1,10-di(phenanthren-9-yl)-5,6-dihydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in oxidative stress pathways, thereby reducing the production of reactive oxygen species and protecting cells from damage.
Comparaison Avec Des Composés Similaires
Similar compounds to 12-hydroxy-4,4,7,7-tetramethyl-1,10-di(phenanthren-9-yl)-5,6-dihydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide include:
4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (Tempol): Known for its antioxidant properties and used in various biochemical studies.
2,7,12,18-tetramethyl-3,8-bis(1-hydroxyethyl)-13,17-dicarboxyethyl-porphyrin (Hemin): Used in studies related to heme proteins and their functions.
The uniqueness of 12-hydroxy-4,4,7,7-tetramethyl-1,10-di(phenanthren-9-yl)-5,6-dihydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide lies in its complex structure and the specific functional groups it contains, which confer unique chemical and biological properties not found in simpler compounds.
Propriétés
Formule moléculaire |
C49H39O4P |
|---|---|
Poids moléculaire |
722.8 g/mol |
Nom IUPAC |
12-hydroxy-4,4,7,7-tetramethyl-1,10-di(phenanthren-9-yl)-5,6-dihydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide |
InChI |
InChI=1S/C49H39O4P/c1-47(2)27-49-28-48(3,4)42-24-22-38(40-26-30-14-6-8-16-32(30)34-18-10-12-20-36(34)40)46(44(42)49)53-54(50,51)52-45-37(21-23-41(47)43(45)49)39-25-29-13-5-7-15-31(29)33-17-9-11-19-35(33)39/h5-26H,27-28H2,1-4H3,(H,50,51) |
Clé InChI |
QRWFUPFBWNANBJ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC23CC(C4=C2C(=C(C=C4)C5=CC6=CC=CC=C6C7=CC=CC=C75)OP(=O)(OC8=C(C=CC1=C38)C9=CC1=CC=CC=C1C1=CC=CC=C19)O)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


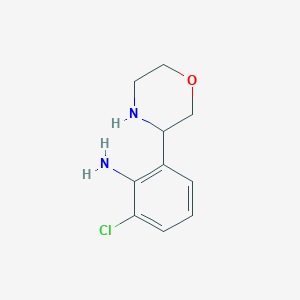

![spiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-1(12),2(9),3,7,10,13,15,17,19-nonaene-6,2'-piperidine]](/img/structure/B14762889.png)
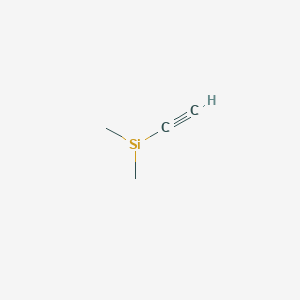
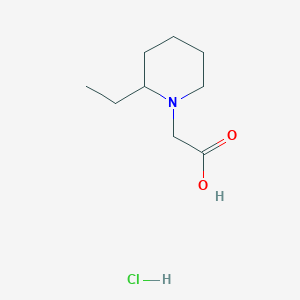

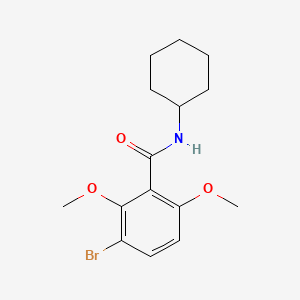

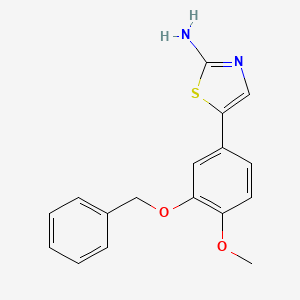

![6-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)pyridin-3-amine](/img/structure/B14762935.png)


![4-[3-[(2E)-2-[(2E)-2-[3-[(E)-2-[1-[3-(4-carboxyphenoxy)propyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]propoxy]benzoic acid;bromide](/img/structure/B14762955.png)
